molecular formula C14H20N2O2 B595610 (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide CAS No. 1212151-59-1

(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide

Cat. No.: B595610
CAS No.: 1212151-59-1
M. Wt: 248.326
InChI Key: HSRLHUMODGJSCO-ZDUSSCGKSA-N
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Description

(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide typically involves the following steps:

    Formation of the benzamide core: This can be achieved by reacting 4-hydroxybenzoic acid with propylamine under appropriate conditions to form N-propyl-4-hydroxybenzamide.

    Introduction of the pyrrolidine moiety: The hydroxyl group on the benzamide can be converted to a leaving group (e.g., tosylate), which can then be displaced by pyrrolidine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the amide bond, potentially leading to the formation of amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amines.

Scientific Research Applications

(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.

    Medicine: Investigation of its pharmacological properties, such as its effects on neurotransmitter systems.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide would depend on its specific biological targets. Typically, benzamide derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-Propylbenzamide: Lacks the pyrrolidine moiety, which may result in different biological activity.

    4-(Pyrrolidin-3-yloxy)benzamide: Lacks the propyl group, potentially altering its pharmacokinetic properties.

    Other benzamide derivatives: Various substitutions on the benzamide core can lead to a wide range of biological activities.

Uniqueness

(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide is unique due to the specific combination of the propyl group and the pyrrolidine moiety, which may confer distinct pharmacological properties compared to other benzamide derivatives.

Properties

IUPAC Name

N-propyl-4-[(3S)-pyrrolidin-3-yl]oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-8-16-14(17)11-3-5-12(6-4-11)18-13-7-9-15-10-13/h3-6,13,15H,2,7-10H2,1H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRLHUMODGJSCO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)C1=CC=C(C=C1)O[C@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654813
Record name N-Propyl-4-{[(3S)-pyrrolidin-3-yl]oxy}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212151-59-1
Record name N-Propyl-4-{[(3S)-pyrrolidin-3-yl]oxy}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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